3,4,5-trimethoxy-N-(2-methyl-6-nitrophenyl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-(2-methyl-6-nitrophenyl)benzamide is an organic compound with the molecular formula C17H18N2O6 and a molecular weight of 346.343 g/mol . This compound is characterized by the presence of three methoxy groups attached to a benzene ring and a nitrophenyl group attached to the amide nitrogen. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-methyl-6-nitrophenyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-methyl-6-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-(2-methyl-6-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 3,4,5-trimethoxy-N-(2-methyl-6-aminophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4,5-Trimethoxy-N-(2-methyl-6-nitrophenyl)benzamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(2-methyl-6-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide
- 3,4,5-Trimethoxy-N-(3-nitrophenyl)benzamide
- 3,4,5-Trimethoxy-N-(4-methylphenyl)benzamide
Uniqueness
3,4,5-Trimethoxy-N-(2-methyl-6-nitrophenyl)benzamide is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical reactivity and biological activity.
Properties
CAS No. |
201415-55-6 |
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Molecular Formula |
C17H18N2O6 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(2-methyl-6-nitrophenyl)benzamide |
InChI |
InChI=1S/C17H18N2O6/c1-10-6-5-7-12(19(21)22)15(10)18-17(20)11-8-13(23-2)16(25-4)14(9-11)24-3/h5-9H,1-4H3,(H,18,20) |
InChI Key |
VSPBAIONAJQJIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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